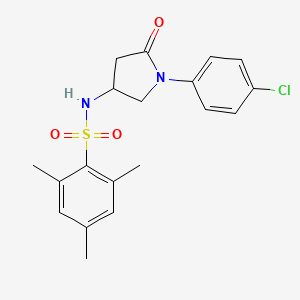

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-12-8-13(2)19(14(3)9-12)26(24,25)21-16-10-18(23)22(11-16)17-6-4-15(20)5-7-17/h4-9,16,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKBJPJHULITHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide exhibit significant antimicrobial activity. Studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains. For instance, synthesized piperidine derivatives have demonstrated efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, highlighting the potential of sulfonamide-containing compounds in agricultural applications .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes. Research into related piperidine derivatives has revealed their ability to inhibit α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption. This suggests that this compound could be explored for its antidiabetic properties .

Neurological Applications

Given the structural similarities to other piperidine derivatives known for their neuroactive properties, this compound may have implications in treating neurological disorders. For example, related compounds have shown promise as allosteric modulators for neurotransmitter transporters, which could lead to new treatments for conditions such as depression or anxiety .

Antiviral Activity

Recent studies have expanded the scope of sulfonamide compounds to include antiviral applications. Some derivatives have shown activity against HIV reverse transcriptase, suggesting that this compound could be investigated for its potential in antiviral therapies .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.

- Sulfonation : Introducing the sulfonamide group through reactions with sulfonyl chlorides.

- Final Coupling : Attaching the trimethylbenzene moiety via nucleophilic substitution or coupling reactions.

These synthetic pathways can be optimized for yield and purity through various techniques such as microwave-assisted synthesis or solvent-free conditions.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of piperidine derivatives including sulfonamides, researchers found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into α-glucosidase inhibitors revealed that some derivatives of this compound significantly outperformed standard drugs like Acarbose in vitro. Molecular docking studies provided insights into binding interactions critical for enzyme inhibition .

Mechanism of Action

The mechanism by which N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Amine Backbones :

- The target compound and the pyrimidine derivative () share the 2,4,6-trimethylbenzenesulfonamide group, which may enhance binding to hydrophobic enzyme pockets. In contrast, Sibutramine derivatives () feature tertiary amines, making them more basic and likely to interact with acidic residues in neurotransmitter transporters .

The pyrimidine derivative’s bromo and morpholino groups may confer selectivity toward kinases or antimicrobial targets .

The pyrimidine ring in ’s compound enables π-π stacking with kinase ATP-binding domains .

Pharmacological and Physicochemical Properties

Lipophilicity (LogP) :

- The target compound’s trimethylbenzenesulfonamide group increases LogP (~3.5 estimated), favoring blood-brain barrier penetration. The pyrimidine derivative’s morpholine and methoxy groups may reduce LogP (~2.8), enhancing solubility but limiting CNS penetration .

- Sibutramine derivatives, with LogP ~4.0, exhibit high lipophilicity, consistent with their CNS activity .

Solubility :

- The target compound’s sulfonamide group improves water solubility compared to Sibutramine’s amine hydrochloride salts. However, the pyrimidine derivative’s polar morpholine group may further enhance aqueous solubility .

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure. Its molecular formula is with a molecular weight of approximately 406.93 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antibacterial and enzyme inhibitory properties.

Key Functional Groups

- Pyrrolidinone Ring : Contributes to the compound's biological activity.

- Chlorophenyl Group : Enhances the interaction with various biological targets.

- Sulfonamide Moiety : Known for its antibacterial properties.

Antibacterial Properties

Research has indicated that compounds containing similar structural motifs exhibit significant antibacterial activity. For instance, derivatives with the 4-chlorophenyl group have shown moderate to strong activity against common pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit certain enzymes. Studies have demonstrated that compounds with similar structures can act as acetylcholinesterase inhibitors and urease inhibitors, showcasing their potential in treating conditions related to enzyme dysregulation .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various strains of bacteria. The following table summarizes the findings from relevant studies:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong | |

| Other bacterial strains | Weak to Moderate |

The mechanism of action involves the interaction of the compound with specific biological targets. The pyrrolidinone ring may facilitate binding to enzymes or receptors, modulating their activity. This interaction could lead to various pharmacological effects, including antibacterial and enzyme inhibition.

Case Studies

- Antibacterial Activity : A study conducted on synthesized pyrazole derivatives showed promising results against fungal and bacterial strains. The presence of a similar chlorophenyl moiety was crucial for enhancing biological activity .

- Enzyme Inhibition : Research on compounds with sulfonamide groups revealed strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating infections and neurological disorders .

Q & A

Q. What are the optimal synthetic routes for N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : Begin with a sulfonylation reaction between 2,4,6-trimethylbenzenesulfonyl chloride and the pyrrolidinone intermediate (1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine). Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base at 0–5°C to minimize side reactions. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1). Purify intermediates via column chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane). Characterize intermediates using H/C NMR (e.g., δ 2.3 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

- Methodological Answer : Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture. Collect X-ray diffraction data using a synchrotron source or a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H atoms). Validate the stereochemistry by analyzing torsion angles (e.g., pyrrolidinone ring puckering) and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (IC determination). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include solubility testing in PBS (pH 7.4) and DMSO to ensure compound stability. Dose-response curves (1–100 µM) and triplicate replicates are critical for reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying temperature (20–80°C), solvent polarity (DCM vs. THF), and stoichiometry (1.0–2.0 eq. sulfonyl chloride). Analyze outcomes via HPLC-MS to quantify byproducts (e.g., sulfonamide dimerization). Use response surface modeling to identify optimal conditions. For scale-up, prioritize solvents with low boiling points (e.g., DCM) for easier removal .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate molecular docking (e.g., AutoDock Vina) using crystal structure data to refine binding poses. Consider protonation states (e.g., sulfonamide pKa ~10) and solvation effects. Validate via mutagenesis studies (e.g., alanine scanning of target residues) or surface plasmon resonance (SPR) to measure binding kinetics. Cross-check with in-cell assays (e.g., NanoBRET) to account for membrane permeability .

Q. What strategies address discrepancies in NMR and X-ray crystallography data for structural assignments?

- Methodological Answer : For ambiguous NOESY correlations (e.g., pyrrolidinone conformation), perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR shifts. Validate crystallographic models using Hirshfeld surface analysis to detect weak interactions (e.g., C–H···π contacts). If twinning is observed in X-ray data (e.g., R > 0.05), reprocess with SHELXT for improved phase refinement .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the 4-chlorophenyl or trimethylbenzene groups). Test analogs in parallel using standardized assays (e.g., IC for target enzymes). Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (ClogP, polar surface area) with activity. Use molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility in binding pockets .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in biological assays given batch-to-batch compound variability?

- Methodological Answer : Characterize each batch via HPLC (purity ≥95%), H NMR (integration of key protons), and HRMS. Include internal controls (e.g., reference inhibitors) in every assay plate. Document solvent lot numbers and storage conditions (-20°C under argon). For cell-based assays, use authenticated cell lines (e.g., STR profiling) and pre-treat compounds with antioxidants (e.g., 0.1% ascorbic acid) to prevent degradation .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity datasets?

- Methodological Answer : Apply meta-analysis using fixed-effects or random-effects models to aggregate data from multiple studies. Use Grubbs’ test to identify outliers in dose-response curves. For conflicting IC values, perform Bland-Altman plots to assess systematic bias. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.